molecular formula C24H21NO6S B2491844 (3,4-dimethoxyphenyl)[4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone CAS No. 1114658-58-0

(3,4-dimethoxyphenyl)[4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone

Cat. No.: B2491844
CAS No.: 1114658-58-0
M. Wt: 451.49
InChI Key: VOCSOEPUPSGIDG-UHFFFAOYSA-N
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Description

This compound belongs to the benzothiazine-dione family, characterized by a 1,4-benzothiazine core with two sulfonyl oxygen atoms (1,1-dioxido group) at positions 1 and 2. The structure features a methanone group at position 2, substituted with a 3,4-dimethoxyphenyl ring, and a 4-methoxyphenyl group at position 4 of the benzothiazine ring.

Properties

IUPAC Name

(3,4-dimethoxyphenyl)-[4-(4-methoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO6S/c1-29-18-11-9-17(10-12-18)25-15-23(32(27,28)22-7-5-4-6-19(22)25)24(26)16-8-13-20(30-2)21(14-16)31-3/h4-15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOCSOEPUPSGIDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3,4-dimethoxyphenyl)[4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a complex organic compound belonging to the benzothiazine derivative class. This compound has garnered attention due to its potential biological activities, particularly in relation to various diseases including cancer and parasitic infections. This article reviews the biological activity of this compound, highlighting its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

  • Molecular Formula : C₁₈H₁₈N₂O₆S
  • Molecular Weight : 402.41 g/mol
  • CAS Number : 1114652-23-1

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors involved in critical metabolic pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound acts as a noncompetitive inhibitor of trypanothione reductase (TR), a key enzyme in the survival of certain parasites. This inhibition leads to an increase in reactive oxygen species (ROS) levels within the parasite cells, contributing to their unviability .
  • Cytotoxic Activity : In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The cytotoxicity was assessed using the MTT assay, which measures cell viability based on mitochondrial activity .

Antiparasitic Activity

Recent research has highlighted the effectiveness of benzothiazine derivatives in combating tropical diseases such as malaria and leishmaniasis. A study synthesized 27 new compounds based on the 4H-thiochromen-4-one 1,1-dioxide core and assessed their efficacy against these parasites. The results indicated that compounds with structural similarities to this compound showed EC₅₀ values below 10 μM .

Cytotoxicity Against Cancer Cells

A notable study explored the cytotoxic effects of various benzothiazine derivatives on melanoma cells. The compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity was quantified using flow cytometry and colorimetric assays for melanin content .

CompoundCell LineEC₅₀ (μM)Selectivity Ratio
This compoundVMM917 (Melanoma)<104.9

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional distinctions between the target compound and its closest analogs, based on evidence-derived

Compound Core Structure Substituents Key Features
(3,4-Dimethoxyphenyl)[4-(4-Methoxyphenyl)-1,1-Dioxido-4H-1,4-Benzothiazin-2-yl]Methanone (Target) 1,4-Benzothiazine-1,1-dioxide - 3,4-Dimethoxyphenyl (methanone substituent)
- 4-Methoxyphenyl (position 4)
Electron-rich due to three methoxy groups; enhanced solubility in polar solvents.
(3,4-Dimethoxyphenyl)[4-(3-Methoxyphenyl)-1,1-Dioxido-4H-1,4-Benzothiazin-2-yl]Methanone 1,4-Benzothiazine-1,1-dioxide - 3,4-Dimethoxyphenyl
- 3-Methoxyphenyl (position 4)
Meta-substitution on phenyl reduces steric hindrance; may alter binding affinity.
4-(3,5-Dichlorophenyl)-1,1-Dioxido-4H-1,4-Benzothiazin-2-ylMethanone 1,4-Benzothiazine-1,1-dioxide - 3,5-Dichlorophenyl (position 4)
- 4-Methoxyphenyl
Electron-withdrawing Cl groups increase stability but reduce solubility.
{2-[(1,3-Benzothiazol-2-yl)Methoxy]-5-Chlorophenyl}(4-Chlorophenyl)Methanone Benzothiazole - Chlorophenyl groups
- Benzothiazole-OCH2- linkage
Chlorine atoms enhance lipophilicity; benzothiazole core may improve π-π stacking.
2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)Phenyl)-4H-1,2,4-Triazol-3-ylthio)-1-Phenylethanone 1,2,4-Triazole - Sulfonylphenyl group
- Difluorophenyl substituent
Triazole-thioether linkage enhances metabolic stability; fluorinated groups improve bioavailability.

Structural and Electronic Analysis

  • Methoxy vs.
  • Substituent Position : The 4-methoxyphenyl group in the target compound vs. the 3-methoxyphenyl in creates distinct steric and electronic profiles. Meta-substitution may reduce steric clashes in protein binding pockets compared to para-substitution.

Physicochemical Properties

Property Target Compound Compound Compound Compound
Molecular Weight ~470 g/mol (estimated) ~470 g/mol ~480 g/mol 414.29 g/mol
LogP (Predicted) 3.2–3.5 3.1–3.4 4.0–4.3 4.5–4.8
Hydrogen Bond Acceptors 7 7 6 5
Rotatable Bonds 5 5 4 6

Notes:

  • The target compound’s higher hydrogen bond acceptor count (due to methoxy groups) may improve aqueous solubility relative to chlorinated analogs.
  • Compound ’s benzothiazole core and chlorine substituents result in higher lipophilicity, favoring membrane permeability.

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